1-{2-[1-(1-Hydroxynaphthalen-2-yl)ethyl]phenyl}ethan-1-one
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Overview
Description
1-(2-(1-(1-Hydroxynaphthalen-2-yl)ethyl)phenyl)ethanone is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a hydroxyl group attached to the naphthalene ring, which is further connected to an ethanone moiety through a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1-(1-Hydroxynaphthalen-2-yl)ethyl)phenyl)ethanone typically involves the condensation of 1-hydroxynaphthalene-2-carbaldehyde with acetophenone derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is then refluxed, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Advanced purification techniques like high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(1-(1-Hydroxynaphthalen-2-yl)ethyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed:
Oxidation: Formation of naphthoquinones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Mechanism of Action
Comparison with Similar Compounds
1-(2-(1-(1-Hydroxynaphthalen-2-yl)ethyl)phenyl)ethanone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness:
- The presence of both hydroxyl and ethanone groups in 1-(2-(1-(1-Hydroxynaphthalen-2-yl)ethyl)phenyl)ethanone provides unique electronic and steric properties, making it a versatile compound for various applications.
- Its ability to act as a fluorescent probe for metal ion detection sets it apart from other naphthalene derivatives .
Properties
CAS No. |
65273-22-5 |
---|---|
Molecular Formula |
C20H18O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1-[2-[1-(1-hydroxynaphthalen-2-yl)ethyl]phenyl]ethanone |
InChI |
InChI=1S/C20H18O2/c1-13(16-8-5-6-9-18(16)14(2)21)17-12-11-15-7-3-4-10-19(15)20(17)22/h3-13,22H,1-2H3 |
InChI Key |
RCTCZNXPXMYSDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C2=CC=CC=C2C=C1)O)C3=CC=CC=C3C(=O)C |
Origin of Product |
United States |
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